Cas no 34081-17-9 (ethyl 2-amino-3-(4-hydroxyphenyl)propanoate)
34081-17-9 structure
ethyl 2-amino-3-(4-hydroxyphenyl)propanoate Properties
Names and Identifiers
-
- Tyrosine, ethyl ester
- ethyl 2-amino-3-(4-hydroxyphenyl)propanoate
- H-TYR-OET.HCL
- H-Tyr-OEt·HCl
- L-Tyrosine ethyl ester hydrochloride salt
- (S)-2-AMINO-3-(4-HYDROXY-PHENYL)-PROPIONIC ACID ETHYL ESTER HCL
- DL-Tyrosin-aethyles
- DL-tyrosine ethyl ester
- ETHYL 2-AMINO-3-(4-HYDROXYPHENYL)PROPANOATE HYDROCHLORIDE
- ethyl tyrosinate
- H-TYR-OET HCL
- L-TRYOSINE ETHYL ESTER HYDROCHLORIDE
- L-TYROSINE ETHYL ESTER HCL
- L-TYROSINE ETHYL ESTER HYDROCHLORIDE
- L-TYROSINE ETHYL ESTER MONOHYDROCHLORIDE
- TEE
- Tyrosin-aethylester
- TYROSINE-OET HCL
- NSC-519993
- DTXSID80863317
- Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate #
- NSC138271
- 34081-17-9
- FT-0628039
- Ethyl2-amino-3-(4-hydroxyphenyl)propanoate
- L-TYROSINEETHYLESTERHYDROCHLORIDE
- AE-641/02458038
- LS-13969
- SBBWEQLNKVHYCX-UHFFFAOYSA-N
- SCHEMBL242946
- NSC519993
- a-methyl tyrosine methylester
- NSC-138271
- CBDivE_001178
- AKOS005169520
- 2-[4-(2,6-dichloro-4-nitro-phenyl)azo-N-(2-methoxycarbonyloxyethyl)-3-methyl-anilino]ethyl methyl carbonate
- EN300-232581
- DB-057543
- +Expand
-
- MFCD00063045
- SBBWEQLNKVHYCX-UHFFFAOYSA-N
- InChI=1S/C11H15NO3/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-6,10,13H,2,7,12H2,1H3
- CCOC(=O)C(CC1=CC=C(C=C1)O)N
Computed Properties
- 209.10525
- 2
- 4
- 5
- 245.082
- 15
- 200
- 0
- 0
- 1
- 0
- 0
- 1
- nothing
- 2
- 0
- 72.6A^2
Experimental Properties
- 1.52540
- 72.55
- -6.5 ° (C=2, H2O)
- 343.3ºC at 760mmHg
- 166-170 °C
- 161.4ºC
- White to off white crystalline powder
- 1.177g/cm3
ethyl 2-amino-3-(4-hydroxyphenyl)propanoate Price
ethyl 2-amino-3-(4-hydroxyphenyl)propanoate Related Literature
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1. 887. Some potential amino-acid antagonists and related compoundsT. A. Connors,A. B. Mauger,Margaret A. Peutherer,W. C. J. Ross J. Chem. Soc. 1962 4601
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Haoxiang Lu,Wei Wang,Zhen Zheng,Peiyu Sun,Xinling Wang,Feng-Chih Chang Polym. Chem. 2012 3 498
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3. 279. Interaction between carbonyl groups and biologically essential substituents. Part I. The effect of ketones on optically active amino-derivativesF. Bergel,G. E. Lewis,S. F. D. Orr,J. Butler J. Chem. Soc. 1959 1431
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Frank W. Lewis,Kathleen Bird,Jean-Philippe Navarro,Rawa El Fallah,Jeremy Brandel,Véronique Hubscher-Bruder,Andrew Tsatsanis,James A. Duce,David Tétard,Samuel Bourne,Mahmoud Maina,Ilse S. Pienaar Dalton Trans. 2022 51 3590
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Celina Wierzbicka,Mingquan Liu,David Bauer,Knut Irgum,B?rje Sellergren J. Mater. Chem. B 2017 5 953
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Kousuke Tsuchiya,Keiji Numata Polym. Chem. 2020 11 560
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7. CCVIII.—A new method for the resolution of asymmetric compoundsAkira Shimomura,Julius Berend Cohen J. Chem. Soc. Trans. 1921 119 1816
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Samantha L. Kristufek,Kevin T. Wacker,Yi-Yun Timothy Tsao,Lu Su,Karen L. Wooley Nat. Prod. Rep. 2017 34 433
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9. Triazines and related products. Part VIII. Potential irreversible chymotrypsin inhibitors: 3-alkyl-1,2,3-benzotriazin-4(3H)-ones and o-azidobenzamidesA. C. Mair,M. F. G. Stevens J. Chem. Soc. C 1971 2317
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Sami Fadlallah,Pallabi Sinha Roy,Gil Garnier,Kei Saito,Florent Allais Green Chem. 2021 23 1495
Recommended suppliers
Amadis Chemical Company Limited
(CAS:34081-17-9)ethyl 2-amino-3-(4-hydroxyphenyl)propanoate
99%/99%/99%
50mg/100mg/250mg
160.0/271.0/463.0